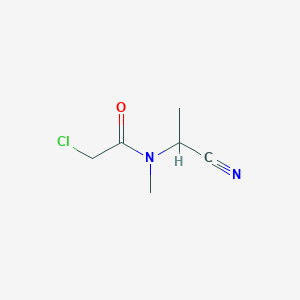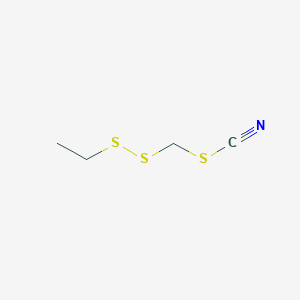
Urea, N'-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- is a synthetic organic compound that belongs to the class of substituted ureas This compound is characterized by the presence of a urea moiety substituted with 3,4-dichlorophenyl, 2-hydroxyethyl, and 2-methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- typically involves the reaction of 3,4-dichloroaniline, 2-hydroxyethylamine, and 2-methylaniline with a suitable isocyanate or carbodiimide. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature and pressure, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production capacity. The process typically includes steps such as mixing, reaction, purification, and isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs.
Materials Science: Utilization in the synthesis of polymers and advanced materials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-phenyl-
- Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(4-methylphenyl)-
Uniqueness
Compared to similar compounds, Urea, N’-(3,4-dichlorophenyl)-N-(2-hydroxyethyl)-N-(2-methylphenyl)- is unique due to the specific substitution pattern on the phenyl rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
61293-80-9 |
|---|---|
Molekularformel |
C16H16Cl2N2O2 |
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
3-(3,4-dichlorophenyl)-1-(2-hydroxyethyl)-1-(2-methylphenyl)urea |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-11-4-2-3-5-15(11)20(8-9-21)16(22)19-12-6-7-13(17)14(18)10-12/h2-7,10,21H,8-9H2,1H3,(H,19,22) |
InChI-Schlüssel |
JAQGNMGINIWEIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N(CCO)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
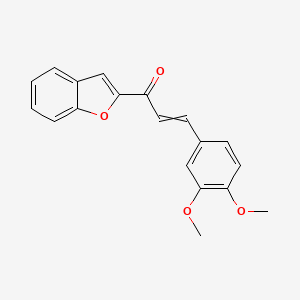
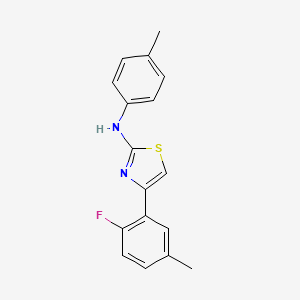

![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)

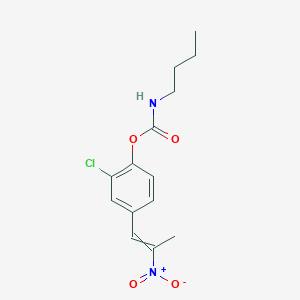
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
